

An In-depth Technical Guide to Xanthyletin: Chemical Structure, Properties, and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthyletin is a naturally occurring pyranocoumarin found in various plant species, notably from the Rutaceae family, including Citrus species.[1] As a member of the coumarin class of compounds, **xanthyletin** has garnered significant scientific interest due to its diverse and potent biological activities.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of **xanthyletin**, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and an examination of its molecular mechanisms of action are also presented to support further research and development efforts.

Chemical Structure and Identification

Xanthyletin is characterized by a coumarin core fused with a dimethylpyran ring. Its systematic IUPAC name is 8,8-dimethyl-2H,8H-Benzo[1,2-b:5,4-b']dipyran-2-one.[3]

Chemical Structure:



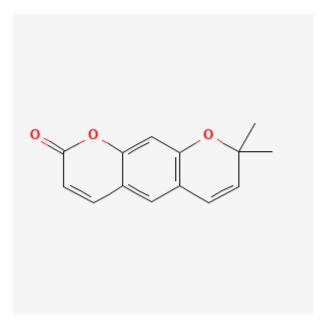


Table 1: Chemical Identifiers for Xanthyletin

Identifier	Value	
CAS Number	553-19-5[4]	
Molecular Formula	C14H12O3[4]	
IUPAC Name	8,8-dimethyl-2H,8H-Benzo[1,2-b:5,4-b']dipyran- 2-one	
Synonyms	2,2-Dimethylchromenocoumarin	
SMILES	CC1(C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3) C	
InChI	InChl=1S/C14H12O3/c1-14(2)6-5-10-7-9-3-4- 13(15)16-11(9)8-12(10)17-14/h3-8H,1-2H3	

Physicochemical Properties

A summary of the key physicochemical properties of **xanthyletin** is provided in Table 2. These properties are essential for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of Xanthyletin



Property	Value	Reference(s)
Molecular Weight	228.24 g/mol	
Melting Point	128-130 °C	_
Boiling Point	140-145 °C at 0.1 Torr	_
Solubility	Soluble in Methanol and DMSO	_
Appearance	Solid	-

Spectral Data

The structural elucidation of **xanthyletin** is confirmed through various spectroscopic techniques. A summary of the key spectral data is presented below.

- UV-Visible Spectroscopy: The UV spectrum of xanthyletin in methanol shows absorption maxima at 221 and 323 nm.
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the carbonyl group (C=O) of the lactone ring at 1727 cm⁻¹ and aromatic C=C stretching vibrations at 1629 and 1570 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum exhibits characteristic signals for the aromatic protons
 of the coumarin and pyran rings, as well as a singlet for the two methyl groups.
 - ¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the carbonyl carbon, aromatic carbons, and the quaternary and methyl carbons of the dimethylpyran ring.
- Mass Spectrometry: The mass spectrum of xanthyletin shows a molecular ion peak corresponding to its molecular weight.

Biological Activities and Potential Therapeutic Applications



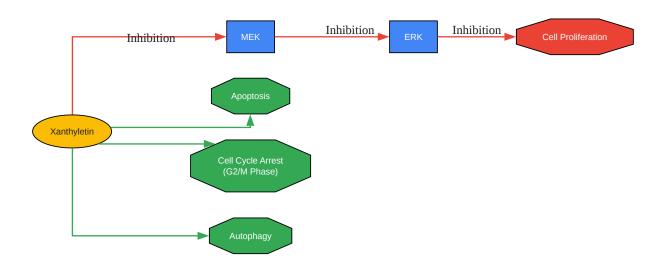
Xanthyletin has demonstrated a range of biological activities, highlighting its potential for development as a therapeutic agent.

Antifungal Activity

Xanthyletin exhibits significant antifungal properties. It is a known inhibitor of the symbiotic fungus Leucoagaricus gongylophorus, which is cultivated by leaf-cutting ants (Atta sexdens rubropilosa). Complete inhibition of this fungus has been observed at concentrations of 25 μ g/mL.

Anticancer Activity

Xanthyletin has shown cytotoxic effects against various cancer cell lines. While direct studies on the signaling pathways of **xanthyletin** are limited, research on structurally similar pyranocoumarins like xanthoxyletin provides strong evidence for its probable mechanism of action. Xanthoxyletin has been shown to inhibit the proliferation of human oral squamous carcinoma cells by inducing apoptosis, autophagy, and cell cycle arrest through the modulation of the MEK/ERK signaling pathway. It is plausible that **xanthyletin** exerts its anticancer effects through a similar mechanism, involving the induction of programmed cell death and inhibition of cell proliferation. The proposed signaling pathway for the anticancer activity of **xanthyletin**, based on related compounds, is depicted below.





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Caption: Proposed mechanism of anticancer activity of **Xanthyletin**.

Experimental Protocols Isolation of Xanthyletin from Citrus sinensis

A detailed protocol for the isolation of **xanthyletin** from the roots of Citrus sinensis grafted on Citrus limonia has been established using high-speed counter-current chromatography (HSCCC).

Methodology:

- Extraction: The dried and powdered root bark is extracted with a suitable organic solvent such as dichloromethane.
- HSCCC Separation: The crude extract is subjected to HSCCC.
 - Solvent System: A two-phase solvent system composed of hexane/ethanol/acetonitrile/water (10:8:1:1, v/v) is used.
 - Operation: The lower phase is used as the mobile phase, and the upper phase is the stationary phase. The separation is performed at a specific flow rate and rotational speed.
- Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify and pool the fractions containing pure **xanthyletin**.
- Structure Elucidation: The purity and identity of the isolated xanthyletin are confirmed by UV, IR, ¹H NMR, and ¹³C NMR spectroscopy.

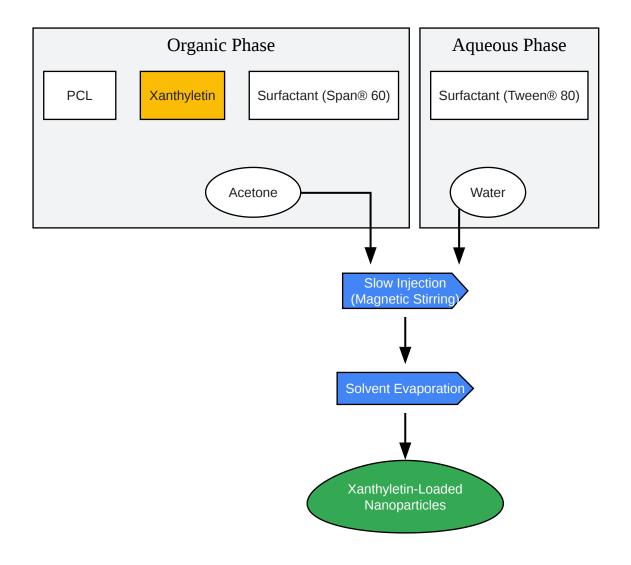
Preparation of Xanthyletin-Loaded Nanoparticles

Xanthyletin can be encapsulated into polymeric nanoparticles to improve its stability and delivery.

Methodology (Interfacial Deposition of Preformed Polymer):



- Organic Phase Preparation: Poly(ε-caprolactone) (PCL), xanthyletin, and a surfactant (e.g., Span® 60) are dissolved in acetone.
- Aqueous Phase Preparation: A hydrophilic surfactant (e.g., Tween® 80) is dissolved in water.
- Nanoparticle Formation: The organic phase is slowly injected into the aqueous phase under constant magnetic stirring.
- Solvent Evaporation: The acetone is removed under reduced pressure to form an aqueous suspension of xanthyletin-loaded nanoparticles.
- Characterization: The nanoparticles are characterized for their size, zeta potential, encapsulation efficiency, and morphology using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and HPLC.





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Caption: Workflow for Xanthyletin Nanoparticle Preparation.

In Vitro Antifungal Bioassay

The antifungal activity of **xanthyletin** can be evaluated against Leucoagaricus gongylophorus.

Methodology:

- Culture Medium Preparation: A suitable culture medium (e.g., potato dextrose agar) is prepared and autoclaved.
- Incorporation of Test Compound: **Xanthyletin**, dissolved in a suitable solvent (e.g., DMSO), is added to the molten agar at various concentrations. A solvent control is also prepared.
- Inoculation: A mycelial plug of the fungus is placed in the center of each petri dish.
- Incubation: The plates are incubated at an appropriate temperature in the dark.
- Assessment of Inhibition: The radial growth of the fungal colony is measured at regular intervals and compared to the control to determine the percentage of inhibition.

Conclusion

Xanthyletin is a promising natural product with well-defined chemical and physical properties and significant biological activities, particularly in the realms of antifungal and anticancer research. The detailed protocols for its isolation and formulation into nanodelivery systems provide a solid foundation for further investigation. The proposed mechanism of action in cancer cells, through the modulation of key signaling pathways, warrants more direct experimental validation. This technical guide serves as a comprehensive resource to facilitate and inspire future research aimed at harnessing the therapeutic potential of **xanthyletin**.

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